3-Methyl-1-phenoxyanthracene-9,10-dione
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Overview
Description
3-Methyl-1-phenoxyanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a phenoxy group at the 1-position and a methyl group at the 3-position on the anthracene-9,10-dione core. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic light-emitting diodes (OLEDs) and fluorescent probes .
Preparation Methods
The synthesis of 3-Methyl-1-phenoxyanthracene-9,10-dione typically involves the functionalization of anthracene-9,10-dione. One common synthetic route includes the Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst to introduce the 9,10-dione functionality.
Industrial production methods for anthracene derivatives often involve large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalytic systems to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
3-Methyl-1-phenoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to anthracene or its partially reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The phenoxy and methyl groups can undergo electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinones, while reduction can produce hydroanthracenes .
Scientific Research Applications
3-Methyl-1-phenoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a probe in photophysical studies.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between polycyclic aromatic hydrocarbons and biological macromolecules.
Industry: It is used in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenoxyanthracene-9,10-dione involves its interaction with molecular targets through various pathways. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research. Additionally, its photophysical properties allow it to act as a photosensitizer, generating reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
3-Methyl-1-phenoxyanthracene-9,10-dione can be compared with other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet-triplet annihilation upconversion systems.
9,10-Dimethylanthracene: Exhibits high fluorescence and is used in photophysical studies.
1-Phenoxyanthracene-9,10-dione: Similar to this compound but lacks the methyl group, affecting its reactivity and photophysical properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and photophysical behavior, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
926926-20-7 |
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Molecular Formula |
C21H14O3 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
3-methyl-1-phenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H14O3/c1-13-11-17-19(18(12-13)24-14-7-3-2-4-8-14)21(23)16-10-6-5-9-15(16)20(17)22/h2-12H,1H3 |
InChI Key |
PWTUUHVJFWBTCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
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